molecular formula C24H19ClN4O3S B11394613 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11394613
M. Wt: 479.0 g/mol
InChI Key: DILZXMYHQJUIEW-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzofuran and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.

    Formation of Pyrimidine Ring: This can be synthesized through condensation reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

    Introduction of Functional Groups: The functional groups such as the chloro, carbamoyl, and prop-2-en-1-ylsulfanyl groups can be introduced through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and benzofuran moieties, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl and nitro groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can be explored through in vitro and in vivo studies.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets can make it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding or hydrophobic interactions, with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide: This compound is unique due to its combination of benzofuran and pyrimidine rings with multiple functional groups.

    2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound features a thiazole ring instead of a benzofuran ring and has different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H19ClN4O3S

Molecular Weight

479.0 g/mol

IUPAC Name

5-chloro-N-[2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4O3S/c1-3-11-33-24-26-13-17(25)20(29-24)22(30)28-19-16-9-4-5-10-18(16)32-21(19)23(31)27-15-8-6-7-14(2)12-15/h3-10,12-13H,1,11H2,2H3,(H,27,31)(H,28,30)

InChI Key

DILZXMYHQJUIEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NC(=NC=C4Cl)SCC=C

Origin of Product

United States

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